molecular formula C22H26N2O6S2 B2654481 3-(Phenylsulfonyl)-1-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)propan-1-one CAS No. 1211617-94-5

3-(Phenylsulfonyl)-1-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)propan-1-one

Cat. No. B2654481
CAS RN: 1211617-94-5
M. Wt: 478.58
InChI Key: IUJZNUGBMQINND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Phenylsulfonyl)-1-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)propan-1-one is a useful research compound. Its molecular formula is C22H26N2O6S2 and its molecular weight is 478.58. The purity is usually 95%.
BenchChem offers high-quality 3-(Phenylsulfonyl)-1-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Phenylsulfonyl)-1-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive Activity

A study on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones explored their synthesis and screening as antihypertensive agents. Compounds with specific substitutions demonstrated activity as alpha-adrenergic blockers, indicating potential applications in blood pressure regulation (Caroon et al., 1981).

Crystal Structure Analysis

The crystal structure of a related compound, 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, was determined, showcasing the utility of these compounds in structural chemistry and providing insights into their molecular configurations (Wang et al., 2011).

Antimicrobial Agents

Compounds incorporating the sulfamoyl moiety, similar to the phenylsulfonyl group, have been synthesized for use as antimicrobial agents. These studies highlight the potential of such compounds in combating bacterial and fungal infections (Darwish et al., 2014).

properties

IUPAC Name

3-(benzenesulfonyl)-1-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6S2/c25-21(11-18-31(26,27)19-7-3-1-4-8-19)23-14-12-22(13-15-23)24(16-17-30-22)32(28,29)20-9-5-2-6-10-20/h1-10H,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJZNUGBMQINND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Phenylsulfonyl)-1-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)propan-1-one

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